9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
9,9-Difluoro-3-azabicyclo[331]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N It is a bicyclic amine with two fluorine atoms attached to the ninth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride typically involves the fluorination of 3-azabicyclo[3.3.1]nonane. One common method is the reaction of 3-azabicyclo[3.3.1]nonane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the fluorinating agents and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of the target, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
9-Fluoro-3-azabicyclo[3.3.1]nonane: Contains only one fluorine atom, resulting in different chemical and biological properties.
9,9-Dichloro-3-azabicyclo[3.3.1]nonane: Chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Uniqueness
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
9,9-difluoro-3-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-3-7(8)5-11-4-6;/h6-7,11H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSWCKKQRYOZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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